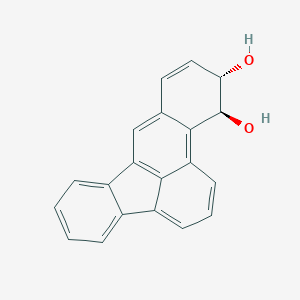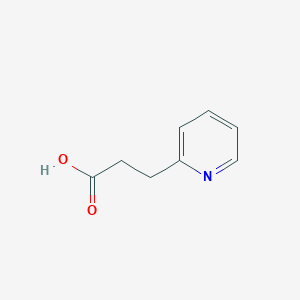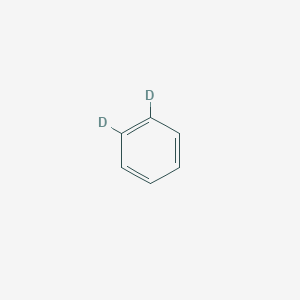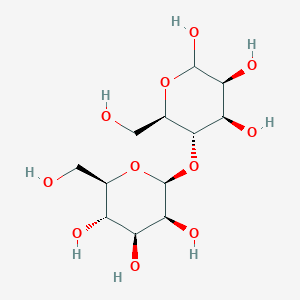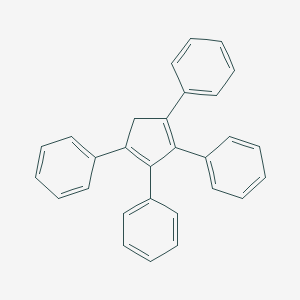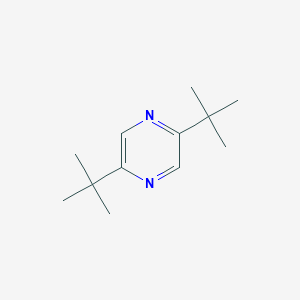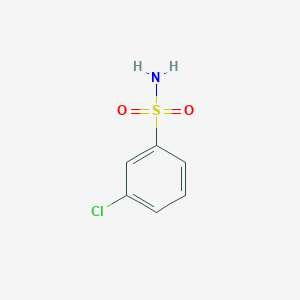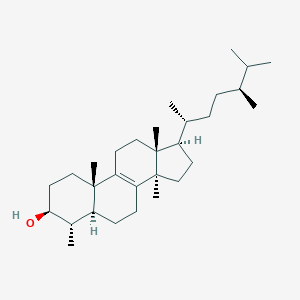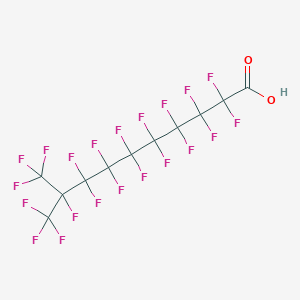![molecular formula C13H20O4Si B108072 Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-85-9](/img/structure/B108072.png)
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester, also known as Anisole-4-trimethylsilyloxymethyl acetate, is a chemical compound that belongs to the class of organic compounds known as acetate esters. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a protecting group for various functional groups in organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester in lab experiments include its high purity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the exploration of its potential use as a protecting group for various functional groups in organic compounds. Additionally, research could be conducted to explore its potential use in the development of new materials such as polymers and coatings.
Métodos De Síntesis
The synthesis of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester can be achieved through the reaction of anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to produce the final product.
Aplicaciones Científicas De Investigación
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the development of new materials such as polymers and coatings.
Propiedades
Número CAS |
15964-85-9 |
|---|---|
Nombre del producto |
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester |
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxy-3-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-7-6-10(9-13(14)16-2)8-12(11)17-18(3,4)5/h6-8H,9H2,1-5H3 |
Clave InChI |
DQBZZPQHYXKMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
Sinónimos |
[4-Methoxy-3-(trimethylsiloxy)phenyl]acetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



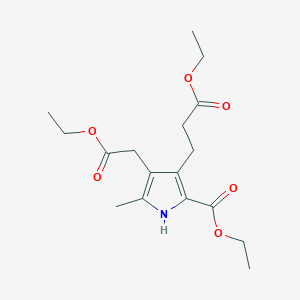
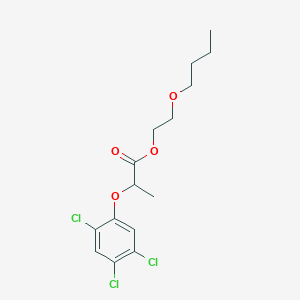
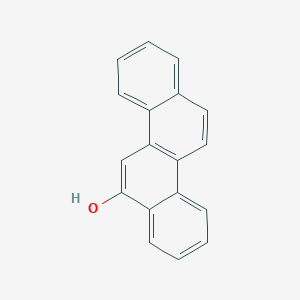
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
